molecular formula C8H4N2 B1484522 4-Ethynylpicolinonitrile CAS No. 1211525-87-9

4-Ethynylpicolinonitrile

Cat. No.: B1484522
CAS No.: 1211525-87-9
M. Wt: 128.13 g/mol
InChI Key: ZIHYBGYABJUIDU-UHFFFAOYSA-N
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Description

4-Ethynylpicolinonitrile, also known as 4-ethynyl-2-pyridinecarbonitrile, is an organic compound with the molecular formula C8H4N2 and a molecular weight of 128.13 g/mol. This compound is characterized by the presence of an ethynyl group (-C≡CH) attached to the fourth position of the pyridine ring, which also contains a nitrile group (-C≡N) at the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethynylpicolinonitrile can be synthesized through various synthetic routes. One common method involves the reaction of 4-bromopyridine-2-carbonitrile with ethynylmagnesium bromide in a Grignard reaction. The reaction conditions typically require anhydrous conditions and the use of a suitable solvent such as diethyl ether or tetrahydrofuran (THF).

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Grignard reactions or other suitable methods that ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.

Chemical Reactions Analysis

Types of Reactions: 4-Ethynylpicolinonitrile undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions typically result in the formation of amines or other reduced derivatives.

  • Substitution: Substitution reactions can produce a variety of substituted pyridines depending on the nucleophile used.

Scientific Research Applications

4-Ethynylpicolinonitrile has various applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it serves as a building block for the synthesis of more complex organic compounds. In biology, it can be used as a probe for studying biological systems and processes. In industry, it can be used as an intermediate in the production of various chemicals and materials.

Mechanism of Action

The mechanism by which 4-ethynylpicolinonitrile exerts its effects depends on the specific application and context. In general, the compound may interact with molecular targets and pathways involved in various biological processes. For example, in drug discovery, it may bind to specific receptors or enzymes, leading to the modulation of biological activities.

Comparison with Similar Compounds

4-Ethynylpicolinonitrile is similar to other pyridine derivatives, such as 2-ethynylpyridine and 3-ethynylpyridine. its unique structure, with the ethynyl group at the fourth position and the nitrile group at the second position, distinguishes it from these compounds. This structural difference can result in different chemical and biological properties, making this compound a valuable compound in various applications.

List of Similar Compounds

  • 2-ethynylpyridine

  • 3-ethynylpyridine

  • 4-ethynylpyridine

  • 2-ethynyl-3-cyanopyridine

  • 3-ethynyl-2-cyanopyridine

Properties

IUPAC Name

4-ethynylpyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2/c1-2-7-3-4-10-8(5-7)6-9/h1,3-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIHYBGYABJUIDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=NC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801302580
Record name 4-Ethynyl-2-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801302580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211525-87-9
Record name 4-Ethynyl-2-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1211525-87-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethynyl-2-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801302580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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